1h-Pyrazolo[4,3-c]pyridin-4-ol

Medicinal Chemistry Drug Design Physicochemical Properties

Strategic scaffold for immuno-oncology (HPK1) and kinase inhibitor (EGFR, RET) development. The [4,3-c] isomer offers a distinct lipophilicity profile (XLogP=-0.3) and TPSA (57.8 Ų) compared to other isomers, making it essential for reliable SAR studies and scaffold hopping to optimize ADME properties. High-purity material ideal for focused library synthesis and lead optimization based on co-crystal structure data (PDB 7L25).

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 41373-13-1
Cat. No. B1489704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[4,3-c]pyridin-4-ol
CAS41373-13-1
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1NN=C2
InChIInChI=1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9)
InChIKeySWENTSLBISOJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1): Technical Procurement Overview for Medicinal Chemistry and Kinase Inhibitor Research


1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1) is a heterocyclic compound featuring a fused pyrazole-pyridine core, with a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol [1]. This scaffold is characterized by its tautomeric form, 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one, and is widely recognized as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors [1]. Its unique [4,3-c] ring fusion pattern distinguishes it from other pyrazolopyridine isomers and enables specific interactions with biological targets, as evidenced by its use in patented kinase inhibitors targeting EGFR, RET, and other kinases [2][3].

1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1): Why In-Class Pyrazolopyridine Scaffolds Are Not Interchangeable


The [4,3-c] isomer of pyrazolopyridine possesses a distinct nitrogen arrangement and electronic profile compared to other isomers like [3,4-b], [3,4-c], [4,3-b], and [1,5-a] [1]. This specific configuration directly impacts key physicochemical properties critical for drug design, such as topological polar surface area (TPSA) and lipophilicity (LogP), which govern membrane permeability, solubility, and target binding [2]. As demonstrated in the comparative data below, these differences are quantifiable and can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, making generic substitution within the pyrazolopyridine class unreliable for achieving consistent experimental outcomes. Selecting the precise [4,3-c] scaffold is essential for researchers aiming to replicate or build upon published SAR studies, particularly those focused on the growing body of patent literature and crystallographic data centered on this specific core [3].

1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1): Quantified Differentiation Evidence for Informed Scientific Selection


Quantified Polarity Difference: 1H-Pyrazolo[4,3-c]pyridin-4-ol vs. Other Pyrazolopyridine Isomers

1H-Pyrazolo[4,3-c]pyridin-4-ol exhibits a significantly higher Topological Polar Surface Area (TPSA) of 57.8 Ų compared to the unsubstituted pyrazolo[3,4-c]pyridine isomer, which has a TPSA of 37.6 Ų [1]. This 20.2 Ų (53.7%) increase in TPSA is directly attributable to the presence of the hydroxyl/keto group on the [4,3-c] core. A higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which are critical factors for optimizing oral bioavailability and minimizing off-target tissue distribution in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (XLogP) Differential: Impact on Compound Distribution and Clearance

The target compound has a calculated XLogP value of -0.3, indicating a hydrophilic character [1]. In contrast, the unsubstituted pyrazolo[3,4-b]pyridine isomer has a reported XLogP of +0.8, making it significantly more lipophilic [2]. This difference of 1.1 log units represents a >10-fold difference in the octanol-water partition coefficient, which profoundly influences a molecule's distribution coefficient (LogD) at physiological pH, its potential for passive cellular uptake, and its susceptibility to metabolic clearance by cytochrome P450 enzymes. The more negative XLogP of the [4,3-c] core can be strategically leveraged to reduce lipophilicity, a common tactic to improve drug-like properties.

ADME Pharmacokinetics Medicinal Chemistry

Structural Confirmation via Crystallography: HPK1 Kinase Inhibitor Complex

The 1H-pyrazolo[4,3-c]pyridine core has been validated in high-resolution X-ray crystallography studies. The PDB entry 7L25 (1.85 Å resolution) shows a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor, specifically '6-(2-fluoro-6-methoxyphenyl)-1-[6-(4-methylpiperazin-1-yl)pyridin-2-yl]-1H-pyrazolo[4,3-c]pyridine,' bound in the ATP-binding site [1]. The structure reveals a critical water-mediated interaction with Asp155 and a salt bridge to Asp101, demonstrating how the specific geometry of the [4,3-c] scaffold facilitates key protein-ligand interactions [1]. This crystallographic proof of binding mode is a definitive differentiator from scaffolds lacking such detailed structural information, providing a rational basis for structure-based drug design.

Structural Biology Kinase Inhibition Immuno-Oncology

Unique Mechanism of Action: Allosteric Activation of mGluR4

In addition to its role as a kinase inhibitor scaffold, 1H-Pyrazolo[4,3-c]pyridin-4-ol itself has been identified as an allosteric site activator of the metabotropic glutamate receptor 4 (mGluR4) . This mechanism is distinct from the competitive orthosteric agonists used for this target class. The compound has demonstrated potent anti-inflammatory effects in animal models and is under development for neuropathic pain and inflammatory bowel disease, with preclinical studies showing efficacy without adverse effects . This activity is not a general feature of the pyrazolopyridine class but is specific to this compound, making it a unique pharmacological tool and a distinct lead molecule.

Neuroscience Allosteric Modulation GPCR

Validated Precursor for Key Patent-Established Kinase Inhibitor Scaffolds

1H-Pyrazolo[4,3-c]pyridin-4-ol is the core building block for a range of kinase inhibitors protected by composition-of-matter patents. For example, US Patent Application 2022/0133734 explicitly claims substituted 1H-pyrazolo[4,3-c]pyridines and derivatives as inhibitors of mutant EGFR, which is a primary driver mutation in non-small cell lung cancer [1]. Similarly, WO 2020/0339579 claims pyrazolo[4,3-c]pyridine compounds as RET kinase inhibitors [2]. This direct link to specific, high-value intellectual property provides procurement justification that is absent for many other isomers, as it allows medicinal chemists to directly work within established, patentable chemical space.

Medicinal Chemistry Oncology Immunology

1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS 41373-13-1): Evidence-Based Research and Industrial Application Scenarios


Structure-Guided Design of Next-Generation Immuno-Oncology Therapeutics Targeting HPK1

Given the availability of a high-resolution co-crystal structure (PDB 7L25) of a potent inhibitor based on the 1H-pyrazolo[4,3-c]pyridine scaffold bound to HPK1, this compound is the optimal starting material for medicinal chemistry groups focused on immuno-oncology [1]. The structural data provides a direct roadmap for fragment growing and rational lead optimization to improve potency, selectivity, and drug-like properties, significantly de-risking and accelerating the hit-to-lead process compared to starting with a scaffold of unknown binding mode.

Strategic Design of Patentable Kinase Inhibitor Libraries for Oncology

The [4,3-c] scaffold's direct link to recent, high-value patents covering mutant EGFR and RET kinase inhibitors makes it a strategically important building block for pharmaceutical R&D [2][3]. Researchers can use 1H-Pyrazolo[4,3-c]pyridin-4-ol as a starting point to synthesize and screen diverse, focused libraries. This approach is designed to explore chemical space around a validated core, with the aim of generating novel, patentable lead compounds for treating non-small cell lung cancer (EGFR) and other RET-driven malignancies.

Development of Novel Pharmacological Tools for mGluR4-Mediated Neuroinflammation

For academic and biotech groups investigating the role of mGluR4 in neuroinflammatory conditions like neuropathic pain or IBD, 1H-Pyrazolo[4,3-c]pyridin-4-ol provides a unique and validated chemical starting point . Its documented activity as an allosteric activator of mGluR4 is a key differentiator from other kinase-focused pyrazolopyridines. The compound can be procured as a reference standard for assay development or as a lead molecule for further medicinal chemistry optimization aimed at improving its potency and pharmacokinetic profile for in vivo studies .

Optimizing ADME Properties in Lead Series Through Scaffold Replacement

The quantifiable differences in TPSA (57.8 Ų) and XLogP (-0.3) of 1H-Pyrazolo[4,3-c]pyridin-4-ol, relative to other more lipophilic isomers like pyrazolo[3,4-b]pyridine (XLogP = +0.8), make it a compelling 'scaffold hop' candidate [4][5]. Medicinal chemists facing ADME challenges—such as high metabolic clearance or poor solubility—in an existing lead series can use this core as a replacement to deliberately lower the lipophilicity and increase the polarity of their molecules. This data-driven approach can systematically improve the drug-likeness of a chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h-Pyrazolo[4,3-c]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.